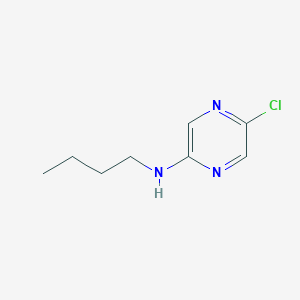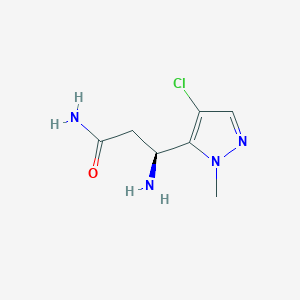![molecular formula C12H23NO4 B13306844 3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of BOC-protected compounds often involves the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted amines depending on the nucleophile used in substitution reactions .
Aplicaciones Científicas De Investigación
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism by which 3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID exerts its effects involves the formation of a stable carbamate intermediate. This intermediate can undergo various chemical transformations, including deprotection and substitution, depending on the reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily related to the stability and reactivity of the BOC group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another BOC-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is unique due to its specific structure, which includes a dimethylpentanoic acid backbone. This structure provides distinct reactivity and stability characteristics compared to other BOC-protected compounds .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Clave InChI |
PSTAFIGHNPLGIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


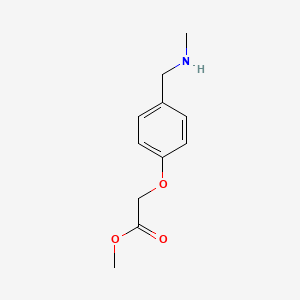
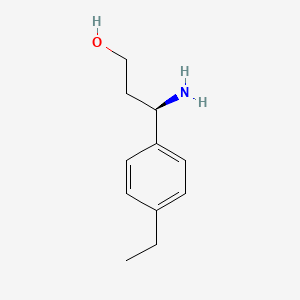
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)


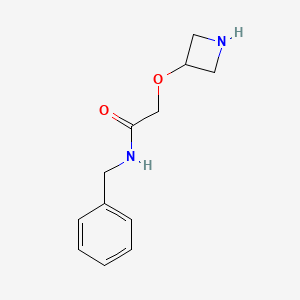
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
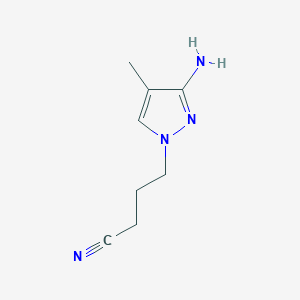
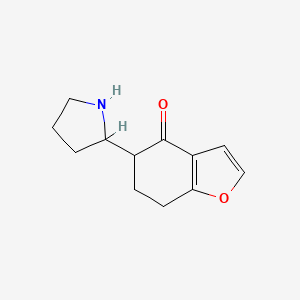
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
